molecular formula C5H5N3O B1347374 N-(2-pyrimidinyl)formamide CAS No. 31354-57-1

N-(2-pyrimidinyl)formamide

Cat. No. B1347374
CAS RN: 31354-57-1
M. Wt: 123.11 g/mol
InChI Key: ANCSTOBSCOWSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-pyrimidinyl)formamide” is a chemical compound with the formula C5H5N3O and a molecular weight of 123.1127 . It is a pyrimidine derivative bearing one or more formylated amino moieties .


Synthesis Analysis

Formamido pyrimidines are key intermediates in the synthesis of purine and pyrimidine nucleobases and analogues . They are produced during single electrophoretic line DNA sequencing procedures by nucleophilic addition of formamide to C-8 position of purine nucleosides . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of “N-(2-pyrimidinyl)formamide” can be viewed using Java . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Formamido pyrimidines are produced during single electrophoretic line DNA sequencing procedures by nucleophilic addition of formamide to C-8 position of purine nucleosides . This reaction is one of the main DNA repair pathways under radiation and oxidative stress .

Scientific Research Applications

1. Synthetic Chemistry and Material Science

N-(2-pyrimidinyl)formamide and its derivatives play a crucial role in synthetic chemistry, particularly in the formation of condensed pyrimidine nuclei, which are pivotal in constructing bioactive molecules. Jain et al. (2013) have demonstrated the dual use of a formamide-POCl3 mixture for the efficient, one-pot synthesis of condensed 2H-pyrimidin-4-amine libraries. This method is not only high-yielding and rapid but also eco-friendly, eliminating the need for intermittent workups and showing potential for library synthesis of condensed pyrimidines (Jain et al., 2013).

2. Molecular Biology and DNA Research

In molecular biology, formamide is a common denaturing agent for DNA, influencing the stability of DNA duplexes. Fuchs et al. (2010) explored the effects of formamide on the thermal stability of DNA duplexes on biochips, revealing a decrease in the DNA denaturation temperature with increasing formamide fraction. This study underscores the importance of formamide in nucleic acid research, particularly for applications requiring the modulation of DNA duplex stability (Fuchs et al., 2010).

3. Prebiotic Chemistry and the Origin of Life

The role of formamide in prebiotic chemistry, especially in the synthesis of nucleobases, is significant. Shanker et al. (2011) demonstrated the formation of nucleobases from formamide using iron oxides as catalysts, suggesting that formamide could have been a precursor for biologically important compounds, including purines and pyrimidines, in the context of chemical evolution and the origin of life (Shanker et al., 2011).

4. Pharmacological Applications

The synthesis of pharmacologically relevant compounds utilizing N-(2-pyrimidinyl)formamide derivatives has been a focus of medicinal chemistry research. For instance, the discovery and development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor with potential anticancer properties, underscore the versatility and importance of pyrimidinyl formamide derivatives in drug development (Zhou et al., 2008).

Safety And Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapours of “N-(2-pyrimidinyl)formamide”. It is also advised to avoid contact with skin and eyes, and to use personal protective equipment .

Future Directions

Formamido pyrimidines are key intermediates in the synthesis of purine and pyrimidine nucleobases and analogues . Examples of the synthesis of formamido pyrimidines under prebiotic conditions and their conversion into nucleobases and nucleosides are reported . These procedures are characterized by high regioselectivity, simple one-carbon containing compounds, such as formamide and HCN oligomers, playing the role of both reagent and reaction medium .

properties

IUPAC Name

N-pyrimidin-2-ylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-4-8-5-6-2-1-3-7-5/h1-4H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSTOBSCOWSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292264
Record name formamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyrimidinyl)formamide

CAS RN

31354-57-1
Record name NSC81210
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name formamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-PYRIMIDINYL)-FORMAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The crude nitropyrimidine (25.32 g) from above was suspended in formamide (150 ml) and 90% formic acid (50 ml) and the suspension was warmed to 70° C. in a water bath. Sodium dithionite was carefully added to the warm suspension and then boiled for 15-20 minutes. The reaction mixture was diluted with hot water (300 ml), treated with charcoal and then boiled for an additonal 20-25 minutes, filtered through celite, cooled and concentrated under reduced pressure to give formamido-pyrimidine which was collected by filtration, washed with acetone, and dried under vacuum at 56° C.
Quantity
25.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-pyrimidinyl)formamide
Reactant of Route 2
Reactant of Route 2
N-(2-pyrimidinyl)formamide
Reactant of Route 3
Reactant of Route 3
N-(2-pyrimidinyl)formamide
Reactant of Route 4
Reactant of Route 4
N-(2-pyrimidinyl)formamide
Reactant of Route 5
Reactant of Route 5
N-(2-pyrimidinyl)formamide
Reactant of Route 6
Reactant of Route 6
N-(2-pyrimidinyl)formamide

Citations

For This Compound
6
Citations
ZK Chan, TR Chen, YF Tsai, JD Chen, JC Wang - Polyhedron, 2007 - Elsevier
The reactions of Mo 2 (O 2 CCH 3 ) 4 with different equivalents of N,N′-bis(pyrimidine-2-yl)formamidine (HL1) and N-(2-pyrimidinyl)formamide (HL2) afforded dimolybdenum …
Number of citations: 6 www.sciencedirect.com
HL Hu, CJ Wu, PC Cheng, JD Chen - Acta Crystallographica Section …, 2010 - scripts.iucr.org
The molecule of the title compound, C7H8N2O, is essentially planar with a maximum deviation of 0.0439 (1) Å from the best plane. In the crystal, N—H⋯O hydrogen bonds between self-…
Number of citations: 1 scripts.iucr.org
TP Dhungana, H Hashimoto, M Ray, H Tobita - Organometallics, 2020 - ACS Publications
A molybdenum germylene complex having Mo–H and Ge–H bonds, Cp*(CO) 2 (H)Mo═Ge(H){C(SiMe 3 ) 3 } (1), was synthesized by the reaction of a methyl molybdenum complex with …
Number of citations: 19 pubs.acs.org
郭盈孜 - 2009 - airitilibrary.com
This thesis discusses the chemistry of silver(I) and copper(II) complexes containing N-(2-pyrimidinyl) formamide (L). The reactions of ligand L with AgX (X = ClO4-, BF4-, SO3CF3-, SbF6-…
Number of citations: 0 www.airitilibrary.com
詹智剴 - 2007 - airitilibrary.com
This dissertation discusses the chemistry of polynuclear metal complexes containing anion of N,N’-bis(pyrimidine-2-yl)formamidine ligand. The salts of d10-metal react instantaneously …
Number of citations: 0 www.airitilibrary.com
W Raverty, N Vanderhoek, MM Ebrahim… - Polyhedron, 2007
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.